4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol
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Overview
Description
4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes multiple hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol involves multiple steps, typically starting with the preparation of the core phenolic structure. The hydroxyl and amino groups are introduced through a series of reactions, including hydroxylation and amination. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler structures.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenyl derivatives: These compounds share a similar phenolic structure and exhibit comparable biological activities.
Aminohexyl derivatives:
Uniqueness
What sets 4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
42255-10-7 |
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Molecular Formula |
C24H36N2O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H36N2O6/c1-31-23-13-17(7-9-19(23)27)21(29)15-25-11-5-3-4-6-12-26-16-22(30)18-8-10-20(28)24(14-18)32-2/h7-10,13-14,21-22,25-30H,3-6,11-12,15-16H2,1-2H3 |
InChI Key |
HSGXRXFLIMBYCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)OC)O)O)O |
Origin of Product |
United States |
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